molecular formula C13H11ClO2S B428822 5-Chloro-3-phenethylthiophene-2-carboxylic acid CAS No. 74168-80-2

5-Chloro-3-phenethylthiophene-2-carboxylic acid

Cat. No.: B428822
CAS No.: 74168-80-2
M. Wt: 266.74g/mol
InChI Key: JXIBEBTURSVSPL-UHFFFAOYSA-N
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Description

5-Chloro-3-phenethylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C13H11ClO2S and a molecular weight of 266.74 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-phenethylthiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate substituents. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-3-phenethylthiophene-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenethylthiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid
  • 5-Chloro-3-(N-methylamino)sulfamoyl-2-carboxylic acid methyl ester

Comparison: 5-Chloro-3-phenethylthiophene-2-carboxylic acid is unique due to its specific phenethyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

5-chloro-3-(2-phenylethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c14-11-8-10(12(17-11)13(15)16)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIBEBTURSVSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(SC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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